2-Chlorocycloheptene-1-carbaldehyde
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Overview
Description
2-Chlorocycloheptene-1-carbaldehyde is an organic compound characterized by a seven-membered ring with a chlorine atom and an aldehyde group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Vilsmeier-Haack reaction, which uses a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the aldehyde group .
Industrial Production Methods
Industrial production of 2-Chlorocycloheptene-1-carbaldehyde may involve large-scale chlorination processes followed by controlled oxidation to introduce the aldehyde functionality. The specific conditions and catalysts used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chlorocycloheptene-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used to replace the chlorine atom.
Major Products Formed
Oxidation: 2-Chlorocycloheptene-1-carboxylic acid.
Reduction: 2-Chlorocycloheptene-1-methanol.
Substitution: Various substituted cycloheptene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chlorocycloheptene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chlorocycloheptene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chlorine atom can also participate in electrophilic reactions, further contributing to the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Chlorocyclohexene-1-carbaldehyde: Similar structure but with a six-membered ring.
2-Chlorocyclooctene-1-carbaldehyde: Similar structure but with an eight-membered ring.
2-Chlorocyclopentene-1-carbaldehyde: Similar structure but with a five-membered ring.
Uniqueness
2-Chlorocycloheptene-1-carbaldehyde is unique due to its seven-membered ring, which imparts distinct chemical and physical properties compared to its five, six, and eight-membered ring analogs.
Properties
IUPAC Name |
2-chlorocycloheptene-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c9-8-5-3-1-2-4-7(8)6-10/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWVCUFLSIKBHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(CC1)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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